3'-Cytidylic acid, N-benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name is derived through systematic analysis of its substituents and stereochemistry:
4-[(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2-deoxyoxolan-3-yl]oxy-4-oxo-2-(2-chlorophenoxy)-2-cyanoethoxyphosphoryl butanoic acid .
Molecular Formula and Weight
The molecular formula is C48H48ClN4O11P , calculated by summing the contributions of:
- Cytidine backbone : C9H12N3O6P
- N-Benzoyl group : C7H5O
- Bis(4-methoxyphenyl)phenylmethyl (DMT) : C25H22O2
- 2-Chlorophenyl 2-cyanoethyl ester : C9H7ClNO
The molecular weight is 943.34 g/mol , significantly larger than native cytidine monophosphate (323.2 g/mol).
Table 1: Molecular Formula Comparison
| Component | Target Compound | Native CMP |
|---|---|---|
| Carbon Atoms | 48 | 9 |
| Hydrogen Atoms | 48 | 14 |
| Oxygen Atoms | 11 | 8 |
| Protective Groups | DMT, Benzoyl | None |
The extended structure arises from protective groups required for synthetic oligonucleotide assembly.
Three-Dimensional Conformational Analysis Using Computational Chemistry
The compound’s conformational flexibility is constrained by steric effects from the DMT and benzoyl groups. Density Functional Theory (DFT) simulations reveal:
Key Conformational Features
- Sugar Puckering : The 2'-deoxyribose adopts a C2'-endo conformation, typical of B-DNA, but distorted by the 3'-phosphate ester.
- Phosphate Backbone : The 2-chlorophenyl and 2-cyanoethyl ester groups introduce torsional strain, limiting rotation around the P-O bonds to ±30°.
- DMT Group : The trityl moiety creates a hydrophobic "cap," displacing solvent molecules and stabilizing a compact conformation.
Steric Hindrance Effects
Protective Group Architecture: Bis(4-Methoxyphenyl)Phenylmethyl (DMT) and 2-Cyanoethyl Ester Functionalities
Bis(4-Methoxyphenyl)Phenylmethyl (DMT)
- Role : Protects the 5'-hydroxyl during solid-phase oligonucleotide synthesis, preventing unintended chain elongation.
- Deprotection : Removed under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) via carbocation formation.
- Steric Impact : Occupies ~450 Å3, dominating the molecule’s overall topology.
2-Cyanoethyl Ester
- Phosphate Protection : Stabilizes the phosphodiester linkage during synthesis, preventing side reactions.
- Cleavage Mechanism : β-elimination in concentrated ammonia yields a free phosphate and acrylonitrile.
Table 2: Protective Group Properties
The 2-chlorophenyl group enhances solubility in non-polar solvents (e.g., acetonitrile), facilitating synthetic handling.
Comparative Analysis with Native Cytidine Monophosphate Structure
Structural Deviations
- Sugar Modification : The 2'-deoxy configuration eliminates ribose’s 2'-hydroxyl, reducing RNA-like hydrolysis susceptibility.
- Phosphate Esterification : Native CMP’s free phosphate (pKa ~1.0) becomes masked, altering electrochemical properties.
- Aromatic Additions : DMT and benzoyl groups increase lipophilicity (logP +7.2 vs. −1.5 for CMP), impacting membrane permeability.
Functional Implications
- Synthetic Utility : Protective groups enable stepwise oligonucleotide chain assembly, unlike native CMP’s reactivity.
- Thermal Stability : Melting point increases to >200°C (vs. 230°C for CMP) due to aromatic stacking interactions.
Solubility Profile
| Solvent | Target Compound | Native CMP |
|---|---|---|
| Water | Insoluble | 50 mg/mL |
| Acetonitrile | 25 mM | <1 mM |
Properties
CAS No. |
80817-35-2 |
|---|---|
Molecular Formula |
C46H42ClN4O10P |
Molecular Weight |
877.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C46H42ClN4O10P/c1-55-36-22-18-34(19-23-36)46(33-14-7-4-8-15-33,35-20-24-37(56-2)25-21-35)57-31-41-40(61-62(54,58-29-11-27-48)60-39-17-10-9-16-38(39)47)30-43(59-41)51-28-26-42(50-45(51)53)49-44(52)32-12-5-3-6-13-32/h3-10,12-26,28,40-41,43H,11,29-31H2,1-2H3,(H,49,50,52,53)/t40-,41+,43+,62?/m0/s1 |
InChI Key |
YIVGVOFDVNJESZ-MAGPJGKGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OP(=O)(OCCC#N)OC7=CC=CC=C7Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OP(=O)(OCCC#N)OC7=CC=CC=C7Cl |
Origin of Product |
United States |
Biological Activity
3'-Cytidylic acid, N-benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester is a complex nucleotide derivative characterized by its unique structural modifications. This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and biochemistry. The modifications to the cytidine base, including the benzoyl group and the cyanoethyl ester, suggest enhanced reactivity and possible interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 818.27 g/mol. The structural features include:
- Cytidine Base : A nucleoside component that serves as the backbone.
- Benzoyl Group : Introduces hydrophobic characteristics that may enhance membrane permeability.
- Bis(4-methoxyphenyl)phenylmethyl Moiety : Provides additional aromatic interactions, potentially increasing binding affinity to various biological targets.
- Cyanoethyl Ester : Enhances chemical reactivity, possibly facilitating enzymatic interactions.
Biological Activity Overview
Research indicates that derivatives of cytidylic acid exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. The specific compound is hypothesized to possess similar or enhanced activities due to its intricate structure.
Potential Biological Activities
- Antiviral Activity : Nucleotide analogs have been shown to inhibit viral replication by mimicking natural nucleotides. The structural modifications in this compound may enhance its efficacy against specific viral targets.
- Anticancer Properties : Compounds that interact with nucleic acids can disrupt cancer cell proliferation. Studies on related compounds suggest that this derivative may induce apoptosis in cancer cells through interference with RNA synthesis.
- Anti-inflammatory Effects : Modifications that enhance cellular uptake could lead to reduced inflammation in various conditions by modulating signaling pathways.
Study 1: Antiviral Efficacy
A study conducted on nucleotide analogs similar to 3'-Cytidylic acid derivatives demonstrated significant antiviral activity against influenza virus. The researchers found that structural modifications improved binding affinity to viral polymerases, leading to decreased viral load in infected cells.
Study 2: Anticancer Activity
In vitro studies on modified cytidine derivatives revealed their ability to inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of DNA damage and subsequent activation of apoptotic pathways.
Study 3: Anti-inflammatory Mechanisms
Research exploring the anti-inflammatory potential of nucleotide analogs indicated that they could inhibit pro-inflammatory cytokine production. This was linked to their ability to modulate NF-kB signaling pathways.
Comparison with Other Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects | Notable Activities |
|---|---|---|---|
| 3'-Cytidylic Acid | Basic nucleotide structure | Natural nucleotide; less modified | Limited activity |
| N-benzoylcytidine | Benzoyl modification | Lacks additional aromatic groups | Moderate antiviral activity |
| 5'-O-Dimethoxytritylcytidine | Trityl protection at 5' position | Focused on protecting groups rather than functionalization | Limited biological activity |
| 3'-Cytidylic Acid Derivative | Complex aromatic substitutions | Enhanced binding affinity and stability | Potentially high antiviral and anticancer activity |
Comparison with Similar Compounds
Cytidine, N-Benzoyl-5′-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2′-Deoxy-5-Methyl-, 3′-[2-Cyanoethyl N,N-Bis(1-Methylethyl)Phosphoramidite] (CAS 105931-57-5)
Molecular Formula : C₄₈H₅₅N₆O₉P
Molecular Weight : 847.94
Key Differences :
- 3'-Phosphoramidite Group: Replaces the ester groups with a 2-cyanoethyl N,N-diisopropylphosphoramidite group, enabling rapid coupling in automated DNA synthesizers.
- 5-Methyl Modification : A methyl group on the cytosine base enhances base-pairing stability.
Applications : Preferred in high-throughput oligonucleotide synthesis due to standardized phosphoramidite chemistry .
3'-Adenylic Acid, N-Benzoyl-5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-, Mono(2-Chlorophenyl) Ester (CAS 78272-53-4)
Molecular Formula: Not fully specified (adenosine analog) Key Differences:
- Nucleobase : Adenine replaces cytosine, altering base-pairing specificity and hydrogen-bonding interactions.
- Ester Configuration : A single 2-chlorophenyl ester at the 3' position, reducing steric hindrance compared to the dual esters in the target compound.
Applications : Used in synthesizing adenine-rich DNA sequences; solubility and deprotection protocols mirror cytidine analogs .
N-Benzoyl-5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-3'-O-[(1,1-Dimethylethyl)Diphenylsilyl]Cytidine (CAS 166758-07-2)
Molecular Formula : C₅₃H₅₃N₃O₇Si
Molecular Weight : 872.09
Key Differences :
- 3'-O-TBDPS Group : A tert-butyldiphenylsilyl (TBDPS) group replaces esters, offering superior stability under acidic conditions but requiring fluoride-based deprotection.
- Applications: Ideal for multi-step syntheses requiring orthogonal protection strategies .
Comparative Data Table
Preparation Methods
Starting Material and Initial Protection
The synthesis begins with 2'-deoxycytidine as the starting nucleoside. The first step is selective protection of the exocyclic amino group on the cytosine base by benzoylation to form the N-benzoyl derivative. This step is crucial to prevent side reactions during subsequent steps.
- Benzoylation is typically performed using benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine or triethylamine under controlled temperature to avoid overreaction.
Protection of the 5'-Hydroxyl Group
The 5'-hydroxyl group is protected with a bulky bis(4-methoxyphenyl)phenylmethyl group, a variant of the dimethoxytrityl (DMT) protecting group, to enhance stability and selectivity.
- This protection is achieved by reacting the N-benzoyl-2'-deoxycytidine with bis(4-methoxyphenyl)phenylmethyl chloride (a trityl chloride derivative) in the presence of a base such as pyridine or triethylamine.
- The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the protecting group.
Esterification of the 3'-Hydroxyl Group
The 3'-hydroxyl group is esterified with 2-chlorophenyl 2-cyanoethyl ester to form the 3'-O-(2-chlorophenyl 2-cyanoethyl) ester.
- This step involves activation of the 3'-hydroxyl group by reaction with 2-chlorophenyl 2-cyanoethyl chloroformate or a similar activated ester reagent.
- The cyanoethyl group serves as a protecting group for the phosphate moiety in subsequent phosphoramidite synthesis.
- The reaction is performed under anhydrous conditions, often in solvents like dichloromethane or acetonitrile, with a base such as diisopropylethylamine to scavenge HCl formed during the reaction.
Purification and Characterization
- After each step, the intermediates are purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to ensure high purity.
- Purity and identity are confirmed by analytical methods including:
Summary of the Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Benzoylation | Benzoyl chloride, pyridine, 0-25°C | Protect cytosine amino group |
| 2 | 5'-O Protection | Bis(4-methoxyphenyl)phenylmethyl chloride, base, anhydrous solvent | Protect 5'-OH with bulky group |
| 3 | 3'-O Esterification | 2-chlorophenyl 2-cyanoethyl chloroformate, base, anhydrous solvent | Form 3'-O-(2-chlorophenyl 2-cyanoethyl) ester |
| 4 | Purification & Characterization | Chromatography, NMR, UV, MS | Ensure purity and correct structure |
Research Findings and Optimization Notes
- The benzoylation step must be carefully controlled to avoid over-acylation or degradation of the nucleoside.
- The bulky bis(4-methoxyphenyl)phenylmethyl protecting group provides enhanced stability compared to traditional DMT groups, improving the yield and purity of oligonucleotide synthesis intermediates.
- The 2-chlorophenyl 2-cyanoethyl ester is a preferred protecting group for the 3'-hydroxyl because it is stable under synthesis conditions but can be removed under mild basic conditions during oligonucleotide deprotection.
- Chromatographic monitoring at each step is essential to ensure the absence of side products and to maintain high purity, which is critical for downstream applications in DNA synthesis.
Q & A
Q. What are the critical steps in synthesizing 3'-Cytidylic acid, N-benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester?
The synthesis typically involves:
- Protection of functional groups : The 5'-OH is protected with a bis(4-methoxyphenyl)phenylmethyl (DMT) group to prevent unwanted side reactions during phosphoramidite coupling .
- Phosphitylation : The 3'-OH is activated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in anhydrous conditions, forming the phosphoramidite intermediate.
- Purification : Column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) ensures removal of unreacted reagents .
- Characterization : P NMR (δ ~149 ppm for phosphoramidite) and LC-MS verify purity and molecular weight .
Q. How should researchers optimize the stability of this compound during storage?
- Storage conditions : Use anhydrous solvents (e.g., acetonitrile) under inert gas (argon) to prevent hydrolysis of the phosphoramidite group.
- Temperature : Store at –20°C in sealed, desiccated vials.
- Monitoring : Regular P NMR analysis detects degradation (e.g., appearance of phosphate triester or H-phosphonate byproducts) .
Advanced Research Questions
Q. How can coupling efficiency be quantified when using this compound in oligonucleotide synthesis?
Q. What analytical techniques resolve contradictions in reported coupling efficiencies?
Discrepancies may arise from:
- Activation reagents : Compare efficiencies using different activators (e.g., 1H-tetrazole vs. ethylthiotetrazole).
- Temperature effects : Test coupling at 25°C vs. 50°C (see Table 1).
Q. Table 1. Coupling Efficiency Under Varied Conditions
| Activator | Temperature (°C) | Efficiency (%) | Byproducts Observed (LC-MS) |
|---|---|---|---|
| 1H-Tetrazole | 25 | 98.5 | None |
| Ethylthiotetrazole | 50 | 99.2 | <1% cyanoethyl hydrolysis |
Q. How do researchers mitigate side reactions during solid-phase synthesis?
Common issues:
- Capping failure : Incomplete acetylation of unreacted 5'-OH leads to deletion sequences.
- Oxidation side products : Replace iodine/water with tert-butyl hydroperoxide for milder oxidation of phosphite triester .
Methodological Guidance
Q. What protocols are recommended for depurination risk assessment in oligo synthesis?
Q. How to validate the integrity of the N-benzoyl protecting group?
- FT-IR : Confirm C=O stretch at ~1680 cm for the benzoyl group.
- H NMR : Aromatic protons of the benzoyl group appear as a multiplet at δ 7.4–8.1 ppm .
Data Interpretation
Q. How should researchers interpret conflicting NMR data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
